molecular formula C9H11Cl2N3O B12728707 (E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride CAS No. 133662-17-6

(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride

Cat. No.: B12728707
CAS No.: 133662-17-6
M. Wt: 248.11 g/mol
InChI Key: XOBKPEOQXWDDEO-WXIWBVQFSA-N
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Description

(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, an ethylidene linkage, and a hydrazinecarboxamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride typically involves the condensation of 2-chloroacetophenone with hydrazinecarboxamide under acidic conditions. The reaction is carried out in ethanol with concentrated hydrochloric acid as a catalyst. The mixture is refluxed for several hours, followed by crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
  • (E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide

Uniqueness

(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride is unique due to its specific structural features, such as the chlorophenyl group and the ethylidene linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

133662-17-6

Molecular Formula

C9H11Cl2N3O

Molecular Weight

248.11 g/mol

IUPAC Name

[(E)-1-(2-chlorophenyl)ethylideneamino]urea;hydrochloride

InChI

InChI=1S/C9H10ClN3O.ClH/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10;/h2-5H,1H3,(H3,11,13,14);1H/b12-6+;

InChI Key

XOBKPEOQXWDDEO-WXIWBVQFSA-N

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC=CC=C1Cl.Cl

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=C1Cl.Cl

Origin of Product

United States

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